molecular formula C10H14N2O2S B13206551 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid

Cat. No.: B13206551
M. Wt: 226.30 g/mol
InChI Key: DIKRRYGFSLXPLJ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is an organic compound that features both a piperazine ring and a thiophene ring. These structural elements are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Derivative: This can be achieved by reacting piperazine with an appropriate acylating agent.

    Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing compound under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the piperazine ring or the carboxylic acid group.

    Substitution: Both the piperazine and thiophene rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Scientific Research Applications

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving piperazine and thiophene derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)acetic acid: Lacks the thiophene ring, potentially altering its biological activity.

    2-(Thiophen-2-yl)acetic acid: Lacks the piperazine ring, which may affect its pharmacological properties.

    Piperazine derivatives: Various compounds with different substituents on the piperazine ring.

    Thiophene derivatives: Compounds with different functional groups attached to the thiophene ring.

Uniqueness

The combination of both piperazine and thiophene rings in 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-piperazin-1-yl-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C10H14N2O2S/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12/h1-2,7,9,11H,3-6H2,(H,13,14)

InChI Key

DIKRRYGFSLXPLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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